molecular formula C12H14BrNO2 B1273728 2-Bromo-1-(4-morpholinophenyl)ethanone CAS No. 210832-85-2

2-Bromo-1-(4-morpholinophenyl)ethanone

Cat. No.: B1273728
CAS No.: 210832-85-2
M. Wt: 284.15 g/mol
InChI Key: OUGMZFJPRSTGMJ-UHFFFAOYSA-N
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Description

2-Bromo-1-(4-morpholinophenyl)ethanone is an organic compound with the molecular formula C12H14BrNO2 and a molecular weight of 284.15 g/mol . It is a brominated ketone that features a morpholine ring attached to a phenyl group. This compound is known for its use in various chemical reactions and research applications due to its unique structure and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

2-Bromo-1-(4-morpholinophenyl)ethanone can be synthesized through several methods. One common synthetic route involves the bromination of 1-(4-morpholinophenyl)ethanone using bromine or a brominating agent such as N-bromosuccinimide (NBS) in the presence of a solvent like dichloromethane . The reaction is typically carried out at low temperatures to control the reactivity and yield of the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of automated systems and precise control of reaction conditions, such as temperature and concentration, can enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions

2-Bromo-1-(4-morpholinophenyl)ethanone undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-Bromo-1-(4-morpholinophenyl)ethanone has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2-Bromo-1-(4-morpholinophenyl)ethanone involves its reactivity as a brominated ketone. The bromine atom can participate in nucleophilic substitution reactions, while the carbonyl group can undergo reduction or oxidation. The morpholine ring may also interact with biological targets, such as enzymes or receptors, through hydrogen bonding or hydrophobic interactions .

Comparison with Similar Compounds

Similar Compounds

    2-Bromo-1-(4-methoxyphenyl)ethanone: Similar structure but with a methoxy group instead of a morpholine ring.

    2-Bromo-1-(4-aminophenyl)ethanone: Contains an amino group instead of a morpholine ring.

    2-Bromo-1-(4-nitrophenyl)ethanone: Features a nitro group instead of a morpholine ring.

Uniqueness

2-Bromo-1-(4-morpholinophenyl)ethanone is unique due to the presence of the morpholine ring, which imparts distinct chemical and biological properties. The morpholine ring can enhance the compound’s solubility in water and its ability to form hydrogen bonds, making it a valuable reagent in various chemical and biological applications .

Properties

IUPAC Name

2-bromo-1-(4-morpholin-4-ylphenyl)ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14BrNO2/c13-9-12(15)10-1-3-11(4-2-10)14-5-7-16-8-6-14/h1-4H,5-9H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OUGMZFJPRSTGMJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1C2=CC=C(C=C2)C(=O)CBr
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14BrNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30383631
Record name 2-Bromo-1-[4-(morpholin-4-yl)phenyl]ethan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30383631
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

284.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

210832-85-2
Record name 2-Bromo-1-[4-(morpholin-4-yl)phenyl]ethan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30383631
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-(Morpholin-4-yl)phenacyl bromide
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

This compound was prepared from 1-[4-(4-morpholinyl)phenyl]ethanone (Aldrich) by procedures analogous to those used to prepare 2-bromo-1-[4-(1-piperidinyl)phenyl]ethanone (Example 7).
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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